Rh(Phi)2(bpy)3+
Description
Structure
2D Structure
Properties
IUPAC Name |
(10-azanidylphenanthren-9-yl)azanide;2-pyridin-2-ylpyridine;rhodium;trichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H10N2.C10H8N2.3ClH.Rh/c2*15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16;1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;;/h2*1-8,15-16H;1-8H;3*1H;/q2*-2;;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDXSUBZYYEEHD-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2[NH-])[NH-].C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2[NH-])[NH-].C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Cl-].[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H28Cl3N6Rh-7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
777.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121174-98-9 | |
| Record name | Bis(phenanthrenequinonediimine)(bipyridyl)rhodium(III) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121174989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Methodologies and Chemical Characterization of Rh Phi 2 Bpy 3+ and Analogues
Strategies for the Preparation of Rhodium(III) Quinone Diimine Complexes
The construction of rhodium(III) quinone diimine complexes can be achieved through several synthetic routes. The choice of method often depends on the desired final complex, the stability of the ligands, and the available starting materials.
Condensation Reactions for Ligand Formation
A versatile and widely employed method for the synthesis of rhodium(III) diimine complexes, including those with the 'phi' ligand, is the in situ condensation of coordinated amine ligands with ortho-quinones. nih.govrsc.org This approach circumvents the often-difficult synthesis and isolation of the free diimine ligand, which can be unstable.
The general strategy involves a precursor complex of the type cis-[Rh(L∧L)₂(NH₃)₂]³⁺, where L∧L represents a bidentate ligand such as 2,2'-bipyridine (bpy) or 1,10-phenanthroline (phen). nih.gov This diamine complex is then reacted with an appropriate o-quinone, for instance, 9,10-phenanthrenequinone, in a suitable solvent system. The reaction is typically carried out in a mixture of acetonitrile and water at ambient temperature in the presence of a base, such as sodium hydroxide. nih.govrsc.org The base facilitates the condensation reaction between the coordinated ammonia molecules and the carbonyl groups of the quinone, leading to the formation of the diimine ligand directly on the rhodium center.
An important advantage of this method is the retention of the stereochemistry at the metal center. For example, starting with an enantiomerically pure precursor like Δ-[Rh(phen)₂(NH₃)₂]³⁺ results in the formation of the corresponding Δ enantiomer of the diimine complex. nih.govrsc.org This stereochemical control is crucial for applications where the chirality of the complex is important.
Furthermore, this condensation method allows for the selective introduction of one or two diimine ligands by carefully controlling the stoichiometry of the reactants. nih.gov This provides a pathway to synthesize not only homoleptic complexes but also heteroleptic complexes containing different diimine ligands.
Table 1: Representative Condensation Reaction Conditions
| Precursor Complex | Quinone | Solvent | Base | Temperature | Product | Reference |
| cis-[Rh(bpy)₂(NH₃)₂]³⁺ | 9,10-phenanthrenequinone | MeCN/H₂O | NaOH | Ambient | [Rh(bpy)₂(phi)]³⁺ | nih.govrsc.org |
| cis-[Rh(phen)₂(NH₃)₂]³⁺ | 9,10-phenanthrenequinone | MeCN/H₂O | NaOH | Ambient | [Rh(phen)₂(phi)]³⁺ | nih.govrsc.org |
| [Rh(phen)(NH₃)₄]³⁺ | 9,10-phenanthrenequinone | MeCN/H₂O | NaOH | Ambient | [Rh(phen)(phi)(NH₃)₂]³⁺ | nih.gov |
Direct Addition Approaches of Protected Ligands
An alternative, though less commonly reported, synthetic strategy involves the preparation of the diimine ligand separately and its subsequent coordination to a rhodium precursor. This approach often requires the use of protected forms of the ligand due to the potential instability of the free diimine.
The synthesis of N,N'-disubstituted 9,10-phenanthrenediimines can be challenging. chemrxiv.org Direct condensation of 9,10-phenanthrenequinone with primary amines in the presence of a Lewis acid catalyst like titanium tetrachloride has been shown to be an effective method for creating substituted diimine ligands. chemrxiv.org
Once the desired diimine ligand is synthesized, it can be introduced to a suitable rhodium(III) precursor, such as [RhCl₂(COD)]₂ (COD = 1,5-cyclooctadiene), in the presence of the other required ligands like 2,2'-bipyridine. This method's success is highly dependent on the stability and solubility of the free diimine ligand. The direct addition of a pre-formed, and potentially protected, phi ligand to a rhodium center is not the standard procedure for this class of compounds, likely due to the advantages and efficiency of the in situ condensation method. The common feature in many syntheses is the coordination of 9,10-diaminophenanthrene followed by oxidation of the coordinated ligand to the diimine. rsc.org
Spectroscopic Characterization Techniques for Structural Elucidation
A combination of spectroscopic techniques is essential for the unambiguous characterization of [Rh(phi)₂(bpy)]³⁺ and its analogues. These methods provide detailed information about the ligand environment, molecular weight, and electronic properties of the complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of these diamagnetic rhodium(III) complexes in solution. rsc.org Both ¹H and ¹³C NMR spectra provide valuable information about the symmetry and the electronic environment of the ligands coordinated to the rhodium center.
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a crucial technique for confirming the molecular weight of the synthesized rhodium complexes. Techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) mass spectrometry are typically used for these charged complexes. The resulting mass spectrum shows a peak corresponding to the molecular ion, [M]⁺ or [M-X]ⁿ⁺ (where X is a counterion), which allows for the confirmation of the complex's composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition of the complex. rsc.org Fragmentation patterns observed in the mass spectrum can also offer structural information, although this is often complex for these robust coordination compounds.
Electronic Absorption Spectroscopy for Ligand Transitions and pH Dependence
Electronic absorption spectroscopy, or UV-Visible spectroscopy, provides insights into the electronic structure of the rhodium diimine complexes. The absorption spectra of complexes like [Rh(bpy)₂(phi)]³⁺ are characterized by intense absorption bands in the UV and visible regions.
These absorptions arise from different electronic transitions:
Ligand-to-Metal Charge Transfer (LMCT) : These transitions typically occur in the higher energy UV region.
Metal-to-Ligand Charge Transfer (MLCT) : For d⁶ rhodium(III), these are generally at high energy and often obscured by other transitions.
Intra-ligand (π-π) transitions: These are ligand-centered transitions and are responsible for the strong absorptions in the UV and visible regions. The bpy ligand exhibits characteristic π-π transitions, and the phi ligand also has its own distinct absorptions.
The electronic spectrum of these complexes can be sensitive to the pH of the solution. The diimine ligands can undergo protonation or deprotonation, particularly at the imine nitrogens, which can lead to changes in the absorption spectrum. This pH dependence can be used to study the acid-base properties of the coordinated ligands.
Table 2: Typical Electronic Absorption Data for Rhodium Diimine Complexes
| Complex | λmax (nm) | Transition Type | Reference |
| [Rh(bpy)₂(phzi)]³⁺ | ~310 | Ligand to Metal Charge Transfer | |
| ~350 | Ligand-centered (π-π) | ||
| ~400 | Ligand-centered (π-π) |
Note: Data for the analogous complex [Rh(bpy)₂(phzi)]³⁺ is provided as a representative example.
Compound Names
| Abbreviation | Full Name |
| Rh(Phi)₂(bpy)³⁺ | Bis(9,10-phenanthrenequinone diimine)(2,2'-bipyridine)rhodium(III) |
| bpy | 2,2'-Bipyridine |
| phi | 9,10-phenanthrenequinone diimine |
| phen | 1,10-Phenanthroline |
| COD | 1,5-Cyclooctadiene |
| phzi | Benzo[a]phenazine-5,6-quinone diimine |
| azpy | 2-phenylazopyridine |
Chiral Resolution and Enantiomeric Purity Assessment
The synthesis of octahedral complexes with bidentate ligands, such as Rh(Phi)₂(bpy)³⁺, typically results in a racemic mixture of two enantiomers, designated as delta (Δ) and lambda (Λ). For applications where stereochemistry is crucial, the separation of these enantiomers is a critical step. This section details the methodologies for the chiral resolution and subsequent assessment of enantiomeric purity of Rh(Phi)₂(bpy)³⁺ and its analogues.
Diastereomeric Salt Formation and Separation
A classical and effective method for resolving enantiomers is through their conversion into diastereomers, which possess different physical properties and can thus be separated. acs.orgrsc.org This is achieved by reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts. acs.org For a cationic complex like Rh(Phi)₂(bpy)³⁺, an anionic chiral resolving agent is typically employed.
The process involves the formation of a salt between the racemic rhodium complex and an enantiomerically pure chiral counterion. The resulting diastereomeric salts, [Δ-Rh(Phi)₂(bpy)³⁺][chiral anion] and [Λ-Rh(Phi)₂(bpy)³⁺][chiral anion], exhibit different solubilities in a given solvent system. This difference in solubility allows for their separation by fractional crystallization. acs.orgunchainedlabs.com One of the diastereomeric salts will preferentially crystallize from the solution, leaving the other in the mother liquor. The separated diastereomeric salt can then be treated to remove the chiral auxiliary, yielding the enantiomerically pure rhodium complex.
A common chiral resolving agent used for the resolution of such cationic complexes is the antimonyl derivative of tartrate, such as di-μ-tartrato-bis(antimonate)(2-), [Sb₂(d-tart)₂]²⁻. The selection of the appropriate solvent system is crucial for achieving efficient separation and is often determined empirically.
Table 1: Illustrative Data for Diastereomeric Salt Resolution
| Diastereomeric Salt | Resolving Agent | Crystallization Solvent | Yield of Less Soluble Diastereomer |
| [Δ,Λ-Rh(bpy)₂(chrysi)][Sb₂(d-tart)₂] | Potassium antimonyl d-tartrate | Water/Ethanol | ~40-50% |
This data is representative and based on established procedures for analogous compounds.
Chiroptical Spectroscopy (e.g., Circular Dichroism)
Once the enantiomers have been separated, their enantiomeric purity must be assessed. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful non-destructive technique for this purpose. mdpi.comcas.cz CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Enantiomers exhibit equal and opposite CD signals, making this technique ideal for their characterization. nih.govaps.org
The CD spectrum of a chiral metal complex is highly sensitive to its absolute configuration. For octahedral complexes like Rh(Phi)₂(bpy)³⁺, the sign and intensity of the Cotton effects in the CD spectrum can be used to assign the Δ and Λ configurations. For instance, the CD spectra of Δ- and Λ-[Rh(bpy)₂(chrysi)]³⁺ in water show mirror-image signals, allowing for their unambiguous identification. researchgate.net
The enantiomeric excess (ee) of a sample can be determined by comparing the intensity of its CD signal to that of the pure enantiomer. A racemic mixture will be CD silent as the signals from the two enantiomers cancel each other out.
Table 2: Representative Circular Dichroism Data for a Rhodium Bipyridine Analogue
The following table presents the characteristic circular dichroism peaks for the resolved enantiomers of the analogous complex [Rh(bpy)₂(chrysi)]³⁺ in an aqueous solution. researchgate.net These values are typically reported as the change in molar extinction coefficient (Δε).
| Enantiomer | Wavelength (nm) | Δε (M⁻¹cm⁻¹) |
| Δ-[Rh(bpy)₂(chrysi)]³⁺ | 233 | +34 |
| 264 | +26 | |
| 286 | -12 | |
| 308 | -42 | |
| 318 | -100 | |
| 341 | +6 | |
| Λ-[Rh(bpy)₂(chrysi)]³⁺ | 233 | -34 |
| 264 | -26 | |
| 286 | +12 | |
| 308 | +42 | |
| 318 | -100 | |
| 341 | -6 |
Data sourced from a study on [Rh(bpy)₂(chrysi)]³⁺ and is representative of the type of data obtained for such complexes. researchgate.net
Photophysical Properties and Photoinduced Reactivity of Rh Phi 2 Bpy 3+
Investigation of Excited State Dynamics
The excited state dynamics of Rh(Phi)2(bpy)3+ and related complexes are central to understanding their photo-reactivity. These dynamics are primarily governed by the nature of the ligands and their interaction with the rhodium metal center.
Ligand-Centered (LC) nπ* Transitions and Spectral Signatures
The transient absorption spectra of Rh(III) complexes containing one or two phi (9,10-phenanthrenequinone diimine) ligands, including Rh(Phi)2(bpy)3+, have been examined at a pH of 5.0 using both visible and UV excitation. acs.org The resulting spectra are consistently indicative of a predominantly phi ligand-centered (LC) nπ* transition. acs.org This type of electronic transition involves the promotion of a non-bonding (n) electron to an anti-bonding π* orbital, a characteristic feature of the phi ligand.
At a temperature of 77 K, a related complex, Rh(phi)2(phen)3+, demonstrates dual emission from the ligand-centered ³ππ* states of both the phi and phenanthroline (phen) ligands. caltech.edu The energies of these emissions are 2.8 eV and 3.0 eV, respectively. caltech.edu The spectral characteristics of [Rh(bpy)2phzi]3+, which is analogous to the phi complexes, include contributions from ligand-to-metal charge-transfer states around 310 nm and two ligand-centered transitions near 350 and 400 nm. nih.gov
Influence of Ancillary Ligands on Excited State Profiles
For instance, in mixed-ligand ruthenium(II) complexes containing both phi and bpy ligands, novel charge-transfer transitions are observed at progressively lower energies as the number of phi ligands increases, suggesting a unique delocalized excited state. researchgate.net While the electronic spectra of the rhodium(III) series are largely dominated by ligand transitions, similar to their polypyridyl counterparts, variations are observed for the phi complexes. researchgate.net The nature of the ancillary ligands can be tuned to make the complexes either site-specific or sequence-neutral in their binding to DNA. nih.gov For example, while [Rh(S,S-dimethyltrien)(phi)]3+ targets a specific DNA sequence, [Rh(bpy)phi2]3+ binds with little site selectivity. nih.gov
Theoretical studies on a related rhodium(III) phenanthroline complex have shown that the crossover from a triplet ligand-centered (³LC) state to a triplet metal-centered (³MC) state is influenced by the structural dynamics around the metal center. rsc.org This highlights the intricate interplay between the ligands and the metal in defining the excited state landscape.
Time-Resolved Spectroscopic Probes of Excited State Lifetimes
Time-resolved spectroscopy provides crucial insights into the lifetimes of the excited states of Rh(Phi)2(bpy)3+. The excited states of Rh(phi)2(phen)3+, Rh(phi)2(bpy)3+, and Rh(phen)2(phi)3+ are reductively quenched by purine (B94841) DNA bases with rate constants in the range of 1.4 × 10⁹ M⁻¹ s⁻¹ to 4.7 × 10⁹ M⁻¹ s⁻¹ at pH 5.0. acs.orgresearchgate.net
For the related complex Rh(phi)2(phen)3+, a biexponential decay is observed at 77 K with lifetime components of 5 ns (98%) and 60 ns (2%). caltech.edu A longer-lived transient species is also observed at both 77 K and 298 K, with monoexponential decay times of 900 ns and 235 ns, respectively, in ethanol. caltech.edu This transient state, accessible with visible excitation, is assigned to an intra-ligand charge transfer (ILCT) state. caltech.edu
Mechanisms of Photoinduced Ligand-Loss Photochemistry
Upon irradiation, Rh(Phi)2(bpy)3+ can undergo photochemical reactions, including the loss of ligands. The mechanisms of these processes are influenced by both the inherent properties of the complex and the surrounding environment.
Irreversible Photodecomposition Pathways
Irradiation of Rh(phi)2(bpy)3+ and similar complexes with UV light can lead to irreversible ligand-loss photochemistry. acs.org Specifically, irradiation in basic media with a 308 nm laser results in this irreversible decomposition. acs.orgresearchgate.net Studies on related rhodium(III) phi complexes show that they undergo photodecomposition, with a preferential loss of the phi ligand in mixed-ligand complexes. researchgate.net The quantum yield for this photodecomposition (Φ313) for Rh(phi)2bpy3+ is 0.00021. researchgate.net This indicates that while the process occurs, it is not highly efficient.
The photodecomposition is believed to involve a light-induced charge transfer from the aromatic phi ligand to the rhodium(III) center. researchgate.net This is supported by the pH dependence of the quantum yields for photoanation. researchgate.net
Role of Environmental Factors (e.g., pH) on Photoreactivity
Environmental factors, particularly pH, have a notable effect on the photoreactivity of Rh(Phi)2(bpy)3+. The spectral profile of the complex changes with pH. At pH 8.0, where the complex is deprotonated, the spectral profile obtained with visible excitation is different and significantly weaker compared to that at pH 5.0. acs.orgresearchgate.net
Photooxidative Potential and Electron Transfer Processes of Rh(Phi)₂(bpy)³⁺
The rhodium complex [Rh(Φ)₂(bpy)]³⁺, where Φ is the 9,10-phenanthrenequinone diimine ligand and bpy is 2,2'-bipyridine, is a potent photooxidant. Its photoinduced reactivity is centered on its ability to engage in electron transfer processes, particularly with biological macromolecules like DNA. This section details the redox properties of its excited state and the mechanisms by which it is quenched by biological substrates.
Redox Potentials of Excited State Rh(III) Complexes
Upon photoexcitation, typically with UV light around 365 nm, [Rh(Φ)₂(bpy)]³⁺ transitions to a ligand-centered (LC) nπ* excited state. acs.org This excited state is a powerful oxidizing agent, a property quantified by its high excited-state reduction potential. The potential for the [Rh(Φ)₂(bpy)]³⁺*/²⁺ couple is approximately 2.0 V versus the Normal Hydrogen Electrode (NHE). core.ac.uknih.govnih.gov This high positive potential makes the excited complex capable of oxidizing a variety of substrates that are stable to the ground-state complex.
The strong photooxidative nature of [Rh(Φ)₂(bpy)]³⁺ is particularly evident when compared to other well-studied metal-based photooxidants. For instance, the excited state of [Ru(phen)₂(dppz)]³⁺ has a reduction potential of 1.63 V vs. NHE, significantly lower than that of the rhodium complex. core.ac.uk This difference in redox potential dictates their respective abilities to oxidize various DNA bases. While both can oxidize guanine (B1146940) (E⁰ ≈ 1.29 V vs. NHE), the higher potential of [Rh(Φ)₂(bpy)]³⁺* allows it to also oxidize adenine (B156593) (E⁰ ≈ 1.42 V vs. NHE) and even cytosine (E⁰ ≈ 1.7 V vs. NHE). core.ac.uknih.gov
The reduction of the Rh(III) center in related polypyridyl complexes is often a metal-centered, multi-electron process, though ligand-based reductions can also occur. researchgate.net For [Rh(Φ)₂(bpy)]³⁺, photoexcitation leads to the formation of a ligand-centered radical, and subsequent reduction generates a Rh(II) species. acs.orgnih.gov The primary reduction in the ground state of similar Rh(III) complexes can be irreversible and occur at negative potentials. Current time information in Dallas, TX, US.
Table 1: Comparison of Excited State Redox Potentials
| Compound | Excited State | Reduction Potential (E⁰ vs. NHE) | Reference |
|---|---|---|---|
| [Rh(Φ)₂(bpy)]³⁺ | [Rh(Φ)₂(bpy)]³⁺* | ~2.0 V | core.ac.uknih.govnih.gov |
| [Ru(phen)₂(dppz)]³⁺ | [Ru(phen)₂(dppz)]³⁺* | 1.63 V | core.ac.uk |
| Guanine | - | ~1.29 V | core.ac.uk |
| Adenine | - | ~1.42 V | core.ac.uk |
| Cytosine | - | ~1.7 V | core.ac.uk |
Quenching Mechanisms by Biological Substrates
The primary biological substrate for quenching the excited state of [Rh(Φ)₂(bpy)]³⁺ is DNA. The quenching mechanism is predominantly through reductive electron transfer, where the DNA base acts as the electron donor to the photoexcited rhodium complex. acs.org This process is highly efficient due to the intimate association of the complex with DNA through the intercalation of its planar Φ ligands into the DNA base stack. nih.gov
Research has shown that the excited states of [Rh(Φ)₂(bpy)]³⁺ are reductively quenched by purine nucleobases, namely guanine and adenine. acs.org Quenching by pyrimidine (B1678525) bases such as cytosine and thymine (B56734) is not observed under similar conditions. acs.org The bimolecular quenching rate constants for the reaction with purines are on the order of 10⁹ M⁻¹s⁻¹. acs.org Transient absorption spectroscopy has confirmed the formation of the reduced Rh(II) complex and the guanine radical (dG•) following quenching, providing direct evidence for the electron transfer mechanism. acs.org
When [Rh(Φ)₂(bpy)]³⁺ acts as an electron acceptor (quencher) for another photoexcited complex bound to DNA, such as [*Ru(phen)₂(dppz)]²⁺, the quenching is a static process, occurring on a timescale faster than 10⁸ s⁻¹. nih.govacs.org This rapid, long-range electron transfer is mediated by the DNA π-stack and is highly dependent on the intercalative binding of the complexes. acs.orgnih.gov The efficiency of this quenching process is influenced by the DNA sequence. Studies have revealed that quenching by intercalated [Rh(Φ)₂(bpy)]³⁺ is more efficient in DNA polymers composed solely of adenine-thymine (AT) base pairs compared to those with only guanine-cytosine (GC) pairs. researchgate.net This suggests that the electronic coupling through the DNA bridge is sensitive to the base composition. Furthermore, structural perturbations in the DNA, such as base mismatches, can significantly inhibit this electron transfer, highlighting the importance of a well-stacked duplex for efficient quenching. caltech.edu
Table 2: Quenching Rate Constants of [Rh(Φ)₂(bpy)]³⁺ by Purine Bases*
| Quencher (Substrate) | Rate Constant (k_q) (M⁻¹s⁻¹) | Quenching Type | Reference |
|---|---|---|---|
| Guanine (and its nucleosides/nucleotides) | 1.4 x 10⁹ - 4.7 x 10⁹ | Reductive | acs.org |
| Adenine (and its nucleosides/nucleotides) | 1.4 x 10⁹ - 4.7 x 10⁹ | Reductive | acs.org |
| [*Ru(phen)₂(dppz)]²⁺ on DNA | ≥ 10⁸ s⁻¹ (unimolecular) | Static (Electron Acceptor) | acs.org |
Interactions with Nucleic Acid Architectures
DNA Binding Modalities and Selectivity
The interaction of [Rh(bpy)2(phi)]3+ and its derivatives with DNA is multifaceted, involving several distinct binding modes that are influenced by the structure of both the metal complex and the nucleic acid target. These interactions are crucial for the potential application of these complexes as probes and therapeutic agents.
The primary mode of interaction for [Rh(bpy)2(phi)]3+ with well-matched, double-stranded DNA is classical intercalation. In this process, the planar, aromatic phi ligand inserts itself between the base pairs of the DNA double helix nih.govepa.gov. This intercalation occurs from the major groove of the DNA nih.gov. The insertion of the phi ligand into the DNA base stack leads to a local unwinding of the helix and an increase in the distance between the adjacent base pairs to accommodate the ligand. This binding mode is stabilized by π-stacking interactions between the aromatic system of the phi ligand and the surrounding DNA bases.
While classical intercalation is the hallmark of [Rh(bpy)2(phi)]3+ binding to well-matched DNA, a distinct binding mode known as metalloinsertion has been characterized for related rhodium complexes with more sterically expansive intercalating ligands, such as [Rh(bpy)2(chrysi)]3+ (where chrysi is 5,6-chrysenequinone diimine). Metalloinsertion is a specific mode of binding to destabilized sites in DNA, such as single-base mismatches nih.gov.
Unlike major groove intercalation, metalloinsertion by the chrysi analogue occurs from the minor groove. The bulky ligand inserts into the DNA duplex at the site of the mismatch, causing the mismatched bases to be ejected from the DNA π-stack into the major and minor grooves nih.gov. This process is highly specific for mismatched sites, which are thermodynamically less stable than well-matched base pairs nih.govnih.gov. Although [Rh(bpy)2(phi)]3+ is primarily considered a classical intercalator, it exhibits a slightly higher affinity for mismatched sites over well-matched ones, a common feature of such molecules nih.gov. The more pronounced selectivity of the chrysi complex, however, highlights the role of ligand size and shape in favoring metalloinsertion over classical intercalation at mismatched sites nih.govcaltech.edunih.gov.
Due to the octahedral arrangement of the ligands around the central rhodium ion, [Rh(bpy)2(phi)]3+ is a chiral molecule and exists as two enantiomers, delta (Δ) and lambda (Λ). This chirality plays a significant role in the complex's interaction with the inherently chiral DNA double helix. For interactions with right-handed B-form DNA, there is often a noted enantioselectivity. For instance, in the case of the related metalloinsertor [Rh(bpy)2(chrysi)]3+, only the right-handed Δ-enantiomer can effectively bind to right-handed B-form DNA nih.gov. Furthermore, chiral discrimination in site selectivity has been observed for derivatives of [Rh(bpy)2(phi)]3+. For example, the Δ and Λ enantiomers of [Rh(5,5'-dimethylbpy)2phi]3+ have been shown to recognize and cleave different consensus DNA sequences nih.govepa.gov.
The specificity of rhodium polypyridyl complexes for mismatched DNA is highly dependent on the nature of the intercalating ligand. [Rh(bpy)2(phi)]3+ is generally considered to bind DNA with little site-selectivity and is often used in competitive binding studies as a sequence-neutral intercalator nih.govcaltech.edu. However, it does display a slightly higher affinity for mismatched sites compared to perfectly matched duplexes nih.gov.
In stark contrast, the bulkier analogue [Rh(bpy)2(chrysi)]3+ exhibits a remarkable preference for mismatched sites, with a selectivity of over 1000-fold for mismatched over well-matched DNA nih.gov. This high degree of specificity is attributed to the metalloinsertion binding mode, which is energetically favorable at the destabilized mismatch sites nih.gov. The binding affinity of [Rh(bpy)2(chrysi)]3+ for a mismatch is correlated with the thermodynamic instability of that mismatch nih.gov.
| Feature | [Rh(bpy)2(phi)]3+ | [Rh(bpy)2(chrysi)]3+ |
| Primary Binding Mode (Matched DNA) | Intercalation from Major Groove | - |
| Primary Binding Mode (Mismatched DNA) | Intercalation | Metalloinsertion from Minor Groove |
| Selectivity for Mismatch vs. Matched | Low | >1000-fold |
| Enantioselectivity | Site-dependent | Δ-enantiomer for B-DNA |
[Rh(bpy)2(phi)]3+ is generally characterized as a sequence-neutral or non-specific DNA binding agent nih.gov. Its intercalative binding is primarily driven by the general structural features of the DNA double helix rather than a specific sequence of base pairs. However, the introduction of substituents on the ancillary bipyridine ligands can impart a degree of sequence specificity. For instance, derivatives with methyl or phenyl groups on the bpy ligands have been shown to cleave DNA at a subset of the sequences recognized by the parent molecule, demonstrating that steric and van der Waals interactions can guide the complex to specific sites nih.govepa.gov. The shape of the complex, therefore, can be tailored to govern DNA recognition and reaction nih.govepa.gov.
The interaction of rhodium polypyridyl complexes with non-duplex DNA structures such as junctions, bulges, and G-quadruplexes is an area of active investigation. While specific studies on the binding of [Rh(bpy)2(phi)]3+ to these structures are not as prevalent as for duplex DNA, research on related rhodium and ruthenium complexes provides valuable insights. For example, Δ-[Rh(bpy)2(chrysi)]3+ has been studied for its ability to recognize single-base bulges. The recognition of such non-canonical structures is often enantiospecific nih.gov.
Ruthenium analogues, such as [Ru(bpy)2(dppz)]2+, have been shown to bind to G-quadruplex structures, which are found in telomeric regions and gene promoter sequences. The binding of these complexes can stabilize the G-quadruplex architecture. The binding affinity and selectivity for different G-quadruplex topologies can be influenced by the structure of the complex, including the nature of the ancillary and intercalating ligands, as well as the chirality of the complex.
Photoactivated DNA Cleavage
Upon irradiation with light, [Rh(phi)₂(bpy)]³⁺ transitions to an excited state, enabling it to induce cleavage of the DNA backbone. This process can occur through several distinct pathways, including direct interaction with the sugar-phosphate backbone and the generation of diffusible reactive species.
Photoactivated rhodium complexes can induce direct DNA strand scission through mechanisms that are independent of molecular oxygen. For certain related dirhodium(II,II) complexes, DNA photocleavage is observed both in the presence of air and in deoxygenated solutions nih.govacs.org. This oxygen-independent pathway suggests a direct mechanism, potentially involving the excited-state complex abstracting a hydrogen atom from the deoxyribose sugar backbone of DNA. While this mechanism is well-established for other systems, direct experimental evidence detailing this specific pathway for the monomeric [Rh(phi)₂(bpy)]³⁺ complex is still an area of active investigation. The efficiency of such a direct cleavage mechanism is intrinsically linked to the proximity and orientation of the intercalated complex relative to the sugar-phosphate backbone.
A predominant mechanism for DNA damage by photoactivated [Rh(phi)₂(bpy)]³⁺ involves the generation of reactive oxygen species (ROS). This occurs when the excited state of the rhodium complex transfers its energy to molecular oxygen, a Type II process, or engages in electron transfer reactions, a Type I process.
Research on analogous dirhodium complexes has shown that photoirradiation can lead to the formation of both singlet oxygen (¹O₂) and superoxide (O₂⁻) nih.govacs.org. These highly reactive species can diffuse from the site of the intercalated rhodium complex and induce oxidative damage to the DNA. The primary target for singlet oxygen is the guanine (B1146940) base, while superoxide can lead to other forms of oxidative stress. The localization of the damage is therefore dependent on the lifetime and diffusion radius of the specific ROS generated. The high affinity of the phi ligand for DNA intercalation ensures that these reactive species are generated in close proximity to the DNA helix, leading to localized damage around the binding site. While quantum yields for singlet oxygen have been determined for various ruthenium polypyridyl complexes, specific values for [Rh(phi)₂(bpy)]³⁺ are not extensively documented nih.gov.
To achieve more specific and controlled DNA cleavage, [Rh(phi)₂(bpy)]³⁺ has been functionalized by tethering peptides to the bipyridine ligand. This approach aims to create artificial nucleases that cleave the phosphodiester backbone via hydrolysis, mimicking the action of natural enzymes. In these conjugates, the [Rh(phi)₂(bpy')]³⁺ moiety (where bpy' is a modified bipyridine for peptide attachment) serves as a high-affinity anchor, binding to the DNA through intercalation nih.govacs.org.
The tethered peptide is designed to coordinate a metal ion, such as Zn²⁺, which then acts as a Lewis acid to facilitate the hydrolysis of the adjacent phosphodiester bond. Studies have successfully demonstrated that conjugates of [Rh(phi)₂(bpy')]³⁺ with peptides containing histidine residues can effectively cleave supercoiled plasmid DNA in the presence of Zn²⁺ nih.govacs.org. The cleavage is hydrolytic, as opposed to oxidative, representing a different pathway for DNA modification that is programmed by the design of the peptide conjugate.
The efficiency of DNA photocleavage by rhodium polypyridyl complexes is intrinsically linked to their fundamental photophysical and photochemical properties. Key parameters include the quantum yield of excited-state formation, the excited-state lifetime, and the excited-state reduction potential. A longer excited-state lifetime allows more time for the complex to interact with DNA or molecular oxygen, potentially increasing cleavage efficiency nih.gov.
For a cleavage mechanism involving electron transfer, the excited-state reduction potential of the complex must be sufficient to oxidize a DNA base, typically guanine. Theoretical studies on related ruthenium(II) polypyridyl complexes have shown a direct correlation between higher excited-state reduction potentials and increased DNA-photocleavage efficiencies rsc.orgnih.gov. Similarly, for rhodium complexes, a more oxidizing excited state is expected to lead to more efficient guanine oxidation and subsequent strand cleavage. The table below summarizes key photophysical properties for related metal complexes that inform our understanding of the factors governing the photocleavage efficiency of [Rh(phi)₂(bpy)]³⁺.
| Complex | Excited State | Excited-State Lifetime (τ) | Excited-State Reduction Potential (Ered vs NHE) |
|---|---|---|---|
| cis-[Rh₂(μ-O₂CCH₃)₂(dppn)(bpy)]²⁺ | ³ππ (dppn-localized) | 2.4 µs (in DMSO) | Not Reported |
| [Ru(bpy)₂(dppn)]²⁺ | ³MLCT / ³ππ* | ~1 µs / ~20 µs | ~ +0.93 V |
| [Ru(bpy)₂(mitatp)]²⁺ | ³MLCT | Microsecond scale (on DNA) | Not Reported |
DNA-Mediated Charge Transfer (CT)
Beyond localized photocleavage, photoexcited [Rh(phi)₂(bpy)]³⁺ can initiate long-range chemical reactions through the DNA base-pair stack. This process, known as DNA-mediated charge transfer (CT), involves the movement of an electronic charge or "hole" over significant distances.
Upon photoexcitation, [Rh(phi)₂(bpy)]³⁺ becomes a potent photooxidant. Its excited-state reduction potential is sufficiently high to abstract an electron from a nearby DNA base, most commonly guanine due to its low oxidation potential. This process is termed electron hole injection, creating a guanine radical cation (G•⁺) within the DNA duplex.
This injected hole is not necessarily localized at the initial site of oxidation. It can migrate rapidly through the π-stacked array of DNA bases, effectively transferring the oxidative damage to a remote site. This charge transport is highly sensitive to the integrity of the base-pair stack, being disrupted by mismatches or lesions. The [Rh(phi)₂(bpy)]³⁺ complex has been instrumental in studying this phenomenon, demonstrating that oxidative damage can occur at guanine-rich sequences located tens of angstroms away from the initial rhodium intercalation site. The efficiency and distance of this charge transport are influenced by factors such as the DNA sequence and the rate of back electron transfer from the reduced rhodium complex to the guanine radical.
Table of Compounds
| Abbreviation | Full Name |
|---|---|
| [Rh(phi)₂(bpy)]³⁺ | bis(9,10-phenanthrenequinone diimine)(2,2'-bipyridine)rhodium(III) |
| bpy | 2,2'-bipyridine |
| phi | 9,10-phenanthrenequinone diimine |
| dppn | benzo[i]dipyrido[3,2-a:2',3'-h]quinoxaline |
| [Ru(bpy)₂(dppn)]²⁺ | bis(2,2'-bipyridine)(benzo[i]dipyrido[3,2-a:2',3'-h]quinoxaline)ruthenium(II) |
| mitatp | 5-methoxy-isatino[1,2-b]-1,4,8,9-tetraazatriphenylene |
Long-Range Charge Migration and Localization at Guanine Sites
[Rh(Phi)₂(bpy)]³⁺ is a potent photooxidant capable of initiating long-range charge transport (CT) in DNA. nih.gov When covalently tethered to one end of a DNA duplex, this complex can induce oxidative damage to guanine bases up to 200 Å away. nih.govnih.gov This long-range migration of charge is a hallmark of the DNA double helix's ability to act as a medium for electron transfer. nih.gov
The oxidative damage resulting from this charge transport is not randomly distributed. Instead, it localizes preferentially at specific sites within the DNA sequence. Research has consistently shown that the damage predominantly occurs at guanine-rich sequences, particularly at the 5'-G of guanine doublets (5'-GG-3') and triplets. nih.govuoa.gr This specificity arises because guanine has the lowest oxidation potential among the natural DNA bases, making it the most susceptible to oxidation. nih.gov Ab initio molecular orbital calculations have further revealed that the highest occupied molecular orbital (HOMO) for stacked guanines is localized on the 5'-G of these doublets, making it the primary site for the positive charge (hole) to reside. uoa.gr
Studies utilizing ligation-mediated PCR in isolated HeLa cell nuclei have confirmed these findings in a more complex biological environment. The pattern of oxidative lesions revealed damage occurring predominantly at these low oxidation potential, guanine-rich sites, consistent with DNA charge transport phenomena observed in simpler oligonucleotide systems. nih.gov
Influence of Bridge Length and Temperature on CT Efficiency
The efficiency of charge transport (CT) mediated by [Rh(Phi)₂(bpy)]³⁺ is subject to the influence of both the distance the charge travels (bridge length) and the ambient temperature. While DNA can facilitate charge transport over remarkable distances, the efficiency is not entirely independent of the length of the molecular "bridge" between the charge donor and acceptor. DNA-mediated CT is characterized by a shallow distance dependence, meaning the signal does not attenuate rapidly with distance, which is a key feature of its efficiency over long ranges. nih.govnih.gov However, the nature of the intervening DNA sequence, or "bridge," plays a critical role. For instance, while CT can proceed efficiently through well-stacked adenine (B156593) (A) tracts, perturbations in the π-stack can significantly modulate the process. uoa.grnih.gov
Temperature also exerts a significant influence on CT efficiency. For charge transfer between a photoexcited, tethered [Rh(Phi)₂(bpy)]³⁺ and a guanine acceptor, the efficiency of the process increases with temperature. nih.gov This positive temperature dependence has been observed across various bridge lengths. Notably, the effect of temperature is more pronounced for longer bridge lengths, suggesting that thermal energy may help overcome small energetic barriers or facilitate conformational changes in the DNA that are conducive to long-range charge hopping. nih.govnih.gov At very low temperatures in a frozen glassy state, charge transfer shows no attenuation over short distances, but the introduction of a single base that disrupts stacking can completely suppress it. nih.gov This highlights the critical role of the DNA's structural integrity and dynamics in the CT process. nih.govnih.gov
| Factor | Observation | Implication |
|---|---|---|
| Bridge Length | Shallow distance dependence; CT observed over distances up to 200 Å. nih.govnih.gov | DNA is an efficient medium for long-range charge transport. |
| Temperature | CT efficiency increases with temperature. nih.gov | The process is thermally assisted, possibly involving conformational gating or overcoming small energetic barriers. |
| Temperature & Bridge Length Interaction | The temperature dependence is greater with increasing bridge length. nih.gov | Longer-range CT is more reliant on thermal fluctuations to maintain efficiency. |
Comparison with Other Metallointercalator-Mediated CT Systems
The efficacy of [Rh(Phi)₂(bpy)]³⁺ as a photooxidant for initiating DNA charge transport becomes clearer when compared to other common metallointercalators. The key determinant of a complex's ability to oxidize a specific DNA base is its excited-state reduction potential.
Photoexcited [Rh(Phi)₂(bpy)]³⁺ possesses a high reduction potential (E³⁺*/E²⁺ = 2.0 V), which provides a strong thermodynamic driving force for the oxidation of DNA bases. nih.gov This potential is sufficient to oxidize adenine, guanine, and cytosine. nih.gov In contrast, another widely studied metallointercalator, [Ru(phen)(dppz)(bpy')]³⁺, has a lower reduction potential (E³⁺/E²⁺ = 1.6 V). nih.gov Consequently, it has sufficient driving force to oxidize guanine but not cytosine. nih.gov This difference in oxidative power has been demonstrated in experiments involving the repair of thymine (B56734) dimers, which have an oxidation potential of approximately 1.8 eV. nih.gov Photoexcited [Rh(Phi)₂(bpy)]³⁺ can repair thymine dimers, a process that is unaffected by intervening guanine sites. nih.gov However, [Ru(phen)(dppz)(bpy')]³⁺ lacks the necessary potential to carry out this repair. nih.gov
This comparison underscores the tunable nature of metallointercalator-mediated CT. The choice of the metal center and its ligand sphere dictates the redox properties of the complex, which in turn determines its reactivity with different components of the nucleic acid.
| Metallointercalator | Excited State Potential | Capability to Oxidize DNA Bases | Thymine Dimer Repair (~1.8 eV) |
|---|---|---|---|
| [Rh(Phi)₂(bpy)]³⁺ | 2.0 V nih.gov | Adenine, Guanine, Cytosine nih.gov | Yes nih.gov |
| [Ru(phen)(dppz)(bpy')]³⁺ | 1.6 V nih.gov | Guanine (but not Cytosine) nih.gov | No nih.gov |
Interactions with RNA Tertiary Structures
While the interactions of rhodium intercalators with DNA are well-documented, their engagement with RNA tertiary structures is also a significant area of study. The principles of intercalation and molecular recognition apply, but the structural diversity of RNA, including duplexes, triplexes, and hairpins, presents a different set of challenges and opportunities for selective binding.
Preferential Binding to Triplex RNA Over Duplex RNA
Metallointercalators can exhibit selectivity for different nucleic acid structures. Studies with related ruthenium(II) polypyridyl complexes have shown that these compounds can bind to and stabilize RNA triplex structures, such as poly(U)•poly(A)*poly(U), primarily through intercalation. nih.govresearchgate.net The binding affinity and the stabilizing effect can be influenced by the specific structure of the complex, including its chirality. nih.gov For instance, different enantiomers of a complex may show varied stabilizing effects on the triplex, with one enantiomer potentially stabilizing the template duplex more effectively while the other stabilizes the third strand. researchgate.net This suggests that the geometry of the intercalating ligand and its fit within the grooves of the triplex are crucial for high-affinity binding. Given the structural similarities, it is plausible that [Rh(Phi)₂(bpy)]³⁺ would also display a preference for the unique structural features of triplex RNA compared to a standard A-form RNA duplex, although specific studies on this compound are less common.
Competition with Protein Binding Sites in RNA Hairpins
RNA hairpins and other complex tertiary structures are common recognition sites for RNA-binding proteins (RBPs). nih.gov These proteins engage with RNA through a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions, recognizing specific sequences and shapes. nih.gov A metallointercalator like [Rh(Phi)₂(bpy)]³⁺, which binds to nucleic acids by inserting a planar ligand between base pairs, can potentially compete with RBPs for binding sites. This competition would be most direct if the protein recognizes and binds to a site that is also a favorable intercalation site for the rhodium complex. For example, if an RBP recognizes a bulge or an internal loop within an RNA hairpin—regions that are often thermodynamically less stable and more accessible—a rhodium complex might also target such a destabilized site. nih.govcaltech.edu Therefore, the presence of the metallointercalator could sterically hinder the protein from accessing its target site, thereby inhibiting protein-RNA interactions. This competitive binding provides a potential mechanism for modulating biological processes that are regulated by RBP-RNA interactions.
Mechanistic Elucidation of Photoinduced Processes and Nucleic Acid Interaction
Determination of Photoproducts and Reaction Intermediates
Upon photoactivation, particularly with UV light, [Rh(Phi)2(bpy)3+] initiates a cascade of reactions leading to specific photoproducts and transient reaction intermediates. Irradiation of the complex in the presence of DNA leads to oxidative damage, primarily targeting the purine (B94841) bases. acs.org
Transient absorption spectroscopy has been a pivotal technique in identifying the fleeting species formed during these photoreactions. Following laser excitation, the transient absorption spectrum reveals the formation of a reduced Rh(II) complex and a guanine (B1146940) radical (dG•). acs.orgresearchgate.net This indicates that the photoexcited Rh(III) complex acts as a potent photooxidant, abstracting an electron from guanine. The type of damage induced is dependent on the excitation wavelength; higher energy excitation (308 nm) can lead to a ligand-centered state that abstracts a hydrogen atom from the sugar backbone, resulting in direct strand scission. nih.gov In contrast, lower energy excitation (365 nm) generates an interligand charge-transfer state capable of oxidizing guanine. nih.gov
In basic media, irradiation of [Rh(Phi)2(bpy)3+] can also lead to irreversible ligand-loss photochemistry. acs.orgresearchgate.net Furthermore, studies comparing its photoreactivity with other similar complexes have identified solvent-coordinated intermediates as potential photoproducts. acs.org
Spectroscopic Investigations of DNA-Complex Interactions
A variety of spectroscopic techniques have been employed to characterize the non-covalent binding of [Rh(Phi)2(bpy)3+] to DNA. The complex binds to double-helical DNA primarily through intercalation, where the planar 'Phi' ligand inserts itself between the DNA base pairs. pnas.orgchimia.ch
UV-Visible spectroscopy is a fundamental tool for studying these interactions. Upon binding to DNA, the absorption spectrum of the complex typically exhibits hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift) in the metal-to-ligand charge transfer (MLCT) bands, which is characteristic of intercalative binding. chimia.chdcu.ie These changes can be used to determine binding constants.
Luminescence spectroscopy has been instrumental in elucidating the dynamics of the interaction. The quenching of the luminescence of DNA-bound probes, such as [Ru(phen)2(dppz)]2+, by [Rh(Phi)2(bpy)3+] provides strong evidence for their close association within the DNA helix and for DNA-mediated electron transfer. nih.govacs.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural insights. 2D NMR studies, such as NOESY, on related rhodium-phi complexes have confirmed intercalation from the major groove of the DNA. illinois.edu These studies can reveal close contacts between the protons of the complex and the protons of the DNA bases and sugar-phosphate backbone, defining the binding geometry.
Transient absorption spectroscopy, as mentioned earlier, is crucial for observing the short-lived intermediates in the photoreaction, such as the reduced metal center and the oxidized DNA base. acs.orgacs.org
Stereochemical Implications of Enantiomeric Forms in Binding and Reactivity
Like many octahedral complexes, [Rh(Phi)2(bpy)3+] is chiral and exists as two enantiomers, Δ and Λ. The chirality of the complex plays a crucial role in its interaction with the right-handed B-form DNA helix, leading to enantioselectivity in both binding and reactivity.
While [Rh(Phi)2(bpy)3+] itself shows little sequence-neutral photocleavage, studies on closely related complexes highlight the importance of stereochemistry. illinois.edu For instance, the ancillary ligands significantly influence site-specificity and enantioselectivity. Complexes with bulkier ancillary ligands often exhibit greater chiral discrimination. nih.gov
Research on functionalized rhodium intercalators has shown that the Δ and Λ enantiomers can target different DNA sequences with varying affinities. acs.orgnih.gov For example, with a modified phenanthroline ligand, the Λ-enantiomer of a related complex specifically targets the 5'-CATATG-3' sequence, while the Δ-enantiomer prefers 5'-CATCTG-3'. acs.orgnih.gov This high degree of enantioselectivity is attributed to specific interactions between the functional groups on the ancillary ligands and the DNA bases. acs.orgnih.gov
The geometry of intercalation is also enantioselective. The Δ-enantiomer, which has a right-handed propeller-like twist, generally fits more favorably into the grooves of right-handed DNA than the left-handed Λ-enantiomer. nih.gov This steric matching or mismatching affects the depth of intercalation and, consequently, the efficiency of photocleavage and electron transfer. nih.gov Enantioselectivity is observed in electron transfer reactions on the DNA helix, further underscoring the importance of the specific geometry of the intercalated complex. acs.org
| Enantiomer | Target DNA Sequence (Example with modified ligands) | Binding Affinity (Example with modified ligands) | Key Observation |
| Λ-1-[Rh(MGP)2phi]5+ | 5'-CATATG-3' | 1 (±0.5) × 10^8 M-1 | High enantioselectivity in binding. acs.orgnih.gov |
| Δ-1-[Rh(MGP)2phi]5+ | 5'-CATCTG-3' | 5 (±2) × 10^7 M-1 | Specificity is derived from pendant group interactions. acs.orgnih.gov |
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For [Rh(phi)2(bpy)]3+, DFT calculations are crucial for understanding the foundational properties that govern its reactivity and interactions.
These calculations provide insights into the optimized geometry of the complex, including bond lengths and angles between the rhodium center and the bipyridine (bpy) and phenanthrenequinone (B147406) diimine (phi) ligands. More importantly, DFT is used to determine the electronic structure by mapping the molecular orbitals. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. For photoactive complexes like [Rh(phi)2(bpy)]3+, the nature of these frontier orbitals dictates the characteristics of electronic transitions upon photoexcitation. DFT calculations help analyze the contributions of the metal center and the ligands to these orbitals, which is essential for describing processes like the photoinduced ligand-to-metal charge transfer that is believed to initiate the complex's DNA-cleaving activity. acs.org
| Parameter | Description | Significance for [Rh(phi)2(bpy)]3+ |
| Optimized Geometry | The lowest energy three-dimensional arrangement of atoms. | Determines the shape of the complex, which is critical for its interaction with DNA, such as intercalation between base pairs. |
| Molecular Orbitals (HOMO/LUMO) | The highest energy orbital containing electrons and the lowest energy orbital devoid of electrons. | The energy gap and character (metal- vs. ligand-based) of these orbitals determine the complex's photophysical properties and redox potential. |
| Electron Density Distribution | The spatial distribution of electrons within the molecule. | Reveals the charge distribution and electrostatic potential, which influences non-covalent interactions with the negatively charged DNA backbone. |
Molecular Dynamics Simulations of Complex-Nucleic Acid Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For the [Rh(phi)2(bpy)]3+ system, MD simulations provide invaluable, dynamic insights into its interaction with nucleic acids, which static models cannot offer. scielo.org.mx
These simulations model the rhodium complex and a segment of DNA (or RNA) solvated in a water box with counter-ions to simulate physiological conditions. By solving Newton's equations of motion for the system, MD trajectories can track the positions of thousands of atoms over time, typically on the nanosecond to microsecond scale.
MD studies are used to:
Investigate Binding Modes: Simulations can explore how the complex approaches and binds to DNA, confirming the stability of the intercalative binding mode where the phi ligands insert between the DNA base pairs.
Analyze Conformational Changes: The binding of [Rh(phi)2(bpy)]3+ can induce changes in the DNA structure, such as unwinding of the helix. acs.org MD simulations can quantify these changes in parameters like helical twist, rise, and groove dimensions.
Characterize Solvation and Ion Effects: The simulations explicitly model the role of water molecules and ions in mediating and stabilizing the complex-DNA interaction.
Hybrid quantum mechanics/molecular mechanics (QM/MM) methods can also be employed, where the chemically active region (the complex and adjacent nucleotides) is treated with a higher level of theory (QM), while the rest of the system is modeled using classical mechanics (MM). scielo.org.mx This approach is particularly useful for studying the electronic events of the photoinduced reaction within the dynamic context of the larger biological system.
Elucidation of Reaction Coordinates and Transition States for Photoinduced Processes
Upon irradiation with UV light, [Rh(phi)2(bpy)]3+ becomes a potent photooxidant capable of cleaving the DNA backbone. acs.orgpnas.org Computational studies are essential for mapping the complex multi-step reaction mechanism, identifying intermediate species, and calculating the energy barriers associated with transition states.
The established photoinduced process involves several key steps:
Excitation: The complex absorbs a photon, leading to an excited state.
Charge Transfer: A ligand-to-metal charge transfer occurs, forming a phi cation radical. acs.org
Hydrogen Abstraction: The activated complex, which binds in the major groove, abstracts a hydrogen atom from the C3' position of the adjacent deoxyribose sugar. nih.gov
Radical Chemistry and Strand Scission: The resulting sugar radical undergoes further reactions, leading to the cleavage of the phosphodiester backbone. nih.govschoolbag.info
Theoretical chemistry elucidates this pathway by calculating the potential energy surface for the reaction. This involves mapping the "reaction coordinate"—the path of lowest energy from reactants to products. By identifying the high-energy points along this path, the transition states can be characterized. This information is critical for understanding the kinetics of the process and why certain reaction pathways are favored. For example, computational models can help explain the preference for C3'-hydrogen abstraction over abstraction from other positions on the sugar. nih.gov
The reaction products differ depending on the presence of molecular oxygen, a detail consistent with a radical-based mechanism. schoolbag.info
| Condition | Observed Reaction Products |
| Anaerobic (No Oxygen) | 3' phosphate (B84403) termini, 5' phosphate termini, free nucleobases. schoolbag.info |
| Aerobic (Oxygen Present) | 5' phosphate terminus, base propenoic acid, 3' phosphoglycaldehyde end. schoolbag.info |
Prediction of Binding Affinities and Selectivities
A central goal of computational modeling is to predict how strongly a molecule will bind to its target and with what degree of selectivity. For [Rh(phi)2(bpy)]3+ and its analogs, these studies aim to explain and predict their DNA recognition properties.
Experimental studies have shown that [Rh(phi)2(bpy)]3+ binds to DNA in a largely sequence-neutral fashion. acs.orgacs.org This contrasts with other rhodium complexes where modifications to the ligands can impart significant sequence or structural selectivity. scielo.org.mx For example, complexes with sterically bulkier intercalating ligands, such as [Rh(bpy)2chrysi]3+, have been designed to selectively recognize and bind to thermodynamically destabilized sites in DNA, such as base pair mismatches, with high affinity. schoolbag.infopnas.org
Computational methods like free energy calculations (e.g., MM/PBSA, MM/GBSA, or thermodynamic integration) are used to predict the binding free energy (ΔGbind) of the complex to different DNA sequences or structures. A more negative ΔGbind corresponds to a higher binding affinity. By calculating and comparing the binding energies for the complex with various DNA targets, its selectivity can be predicted. These calculations account for various energetic contributions:
Van der Waals interactions: Shape complementarity between the complex and the DNA binding site. scielo.org.mx
Electrostatic interactions: Favorable interactions between the positively charged complex and the negatively charged DNA backbone.
Solvation effects: The energetic cost of removing water molecules from the binding interface.
These predictive studies are vital for the rational design of new rhodium complexes with tailored DNA binding properties.
| Complex | Ligands | DNA Binding Selectivity |
| [Rh(phi)2(bpy)]3+ | 2 phi, 1 bpy | Predominantly sequence-neutral. acs.orgacs.org |
| [Rh(phen)2phi]3+ | 1 phi, 2 phen | Shows preference for 5'-pyrimidine-pyrimidine-purine-3' sites. acs.org |
| [Rh(bpy)2chrysi]3+ | 1 chrysi, 2 bpy | High selectivity for thermodynamically destabilized sites like base pair mismatches. schoolbag.infopnas.org |
Advanced Research Applications and Potential Translational Avenues
Development of High-Resolution Chemical Photofootprinting Reagents
[Rh(Φ)2(bpy)]3+ has been established as a superior high-resolution chemical photofootprinting reagent. Upon photoactivation, the complex can cleave the DNA backbone with high efficiency and without significant sequence preference. This characteristic allows for the precise identification of binding sites for proteins and small molecules on a DNA strand.
Mapping DNA-Binding Protein and Drug Footprints
The utility of [Rh(Φ)2(bpy)]3+ in footprinting has been demonstrated with various DNA-binding agents. For instance, it has been used to map the binding site of the minor groove-binding natural product distamycin and the major groove-binding endonuclease EcoRI. The footprints obtained with the rhodium complex, a 5-7 base pair footprint for distamycin and a 10-12 base pair footprint for EcoRI, are in close agreement with crystallographic data. The high resolution afforded by this technique, down to a single nucleotide, is a significant advantage over other methods that utilize diffusible cleavage agents. The cleavage reaction is initiated by light, which excites the complex, leading to the abstraction of a hydrogen atom from the sugar-phosphate backbone of DNA, ultimately resulting in strand scission.
Key advantages of [Rh(Φ)2(bpy)]3+ as a photofootprinting agent include its sequence-neutrality, the high resolution of the resulting footprints, and its ability to footprint ligands that bind in both the major and minor grooves of DNA. Furthermore, the reaction is not inhibited by common laboratory reagents such as magnesium ions or glycerol, making it a versatile tool for studying DNA-ligand interactions under a variety of conditions.
Time-Resolved and In-Cellular Footprinting Methodologies
The light-activated nature of [Rh(Φ)2(bpy)]3+ offers the potential for time-resolved footprinting studies, allowing researchers to capture snapshots of dynamic DNA-protein interactions. This capability is crucial for understanding the kinetics and mechanisms of processes like transcription, replication, and DNA repair. Furthermore, the ability of the complex to function within cellular environments opens the door to in-cellular footprinting. Studies have shown that [Rh(Φ)2(bpy)]3+ can be used to probe DNA charge transport in isolated cell nuclei, demonstrating its potential for studying DNA interactions within a more biologically relevant context.
Probes for Long-Range DNA-Mediated Charge Transfer
The unique photophysical and electrochemical properties of rhodium complexes, including derivatives of [Rh(Φ)2(bpy)]3+, make them ideal probes for investigating long-range DNA-mediated charge transfer (CT). This process, where an electrical charge can migrate through the stacked base pairs of the DNA double helix, is fundamental to DNA damage and repair and has potential applications in nanotechnology.
Design of Covalently Tethered Metallointercalator-DNA Conjugates
To study DNA-mediated CT, researchers have designed systems where a photooxidant, such as a derivative of [Rh(Φ)2(bpy)]3+, is covalently tethered to one end of a DNA duplex. Upon photoexcitation, the rhodium complex can inject a "hole" (an electron vacancy) into the DNA π-stack, which can then migrate over long distances to oxidize a base, typically a guanine (B1146940), at a remote site. The efficiency of this long-range oxidation provides a sensitive measure of the DNA's ability to conduct charge.
For example, a modified version of the complex, [Rh(phi)2(bpy′)]3+ (where bpy' is 4-methyl-4′-(butyric acid)-2,2′-bipyridine), has been covalently attached to DNA to study guanine oxidation over distances of up to 200 Å. These experiments have shown that DNA can mediate efficient charge transport over significant molecular distances.
Applications in DNA-Based Nanotechnology and Biosensing
The principles of DNA-mediated charge transfer are being harnessed for the development of novel DNA-based nanotechnologies and biosensors. The exquisite sensitivity of DNA CT to perturbations in the base pair stack, such as mismatches or the binding of proteins, forms the basis for these applications. For instance, a single base mismatch between a photo-induced electron donor and an acceptor can significantly inhibit charge transfer, providing a clear signal for the presence of the mismatch. This has led to the development of electrochemical sensors that can detect DNA mutations. Furthermore, the ability to control and monitor charge flow through DNA opens up possibilities for creating molecular wires and other components for nanoelectronic circuits.
**7.3. Strategies
Strategies for DNA Mismatch Recognition and Detection Technologies
Targeting Thermodynamically Destabilized Mismatch Sites
The specific recognition of DNA mismatches by bulky rhodium complexes is a function of the thermodynamic instability of the mismatched site. DNA base pair mismatches disrupt the regular hydrogen bonding and π-stacking of the double helix, creating a locally destabilized region that is amenable to binding by a metalloinsertor.
Research has shown that the binding affinity of these complexes, such as Δ-[Rh(bpy)₂(chrysi)]³⁺, correlates strongly with the degree of destabilization caused by the mismatch. Highly destabilized mismatches, including cytosine-cytosine (C-C), cytosine-adenine (C-A), and cytosine-thymine (C-T), are bound with high affinity. Conversely, mismatches that cause less disruption to the helix, particularly those containing guanine, are not as readily recognized. This selective binding is remarkably specific, with a demonstrated preference of over 1000-fold for mismatched sites compared to correctly paired Watson-Crick sites.
Upon photoactivation with UV or even visible light, the bound rhodium complex initiates a reaction that leads to the cleavage of the DNA backbone directly adjacent to the mismatch. This photocleavage capability allows for the precise marking of the mismatch location. The Δ-enantiomer of the complex is the one that preferentially binds to right-handed B-form DNA, underscoring the importance of shape complementarity in this molecular recognition process.
| Complex | Mismatch Type | Binding Affinity (Ka, M-1) | Key Finding | Reference |
|---|---|---|---|---|
| Δ-[Rh(bpy)₂(chrysi)]³⁺ | Highly Destabilized (e.g., C-C, C-A, C-T) | Nanomolar range | Binding affinity correlates with the thermodynamic destabilization of the mismatch. | |
| Δ-[Rh(bpy)₂(phzi)]³⁺ | C-C Mismatch | 1 x 10⁷ | Binds with ~100-fold higher affinity than the chrysi analog while maintaining specificity. | |
| Δ-[Rh(bpy)₂(phzi)]³⁺ | C-T Mismatch | 6 x 10⁷ | Demonstrates exceptionally high affinity for specific mismatch types. | |
| Δ-[Rh(bpy)₂(chrysi)]³⁺ | Guanine-containing | Lower affinity | More stable mismatches are not preferentially bound. |
Applications in SNP Detection and Mismatch Repair Deficiency Assays
The ability to specifically cleave DNA at mismatch sites has been harnessed for significant diagnostic applications, including the detection of single nucleotide polymorphisms (SNPs) and the assessment of mismatch repair (MMR) system deficiencies.
For SNP detection, a sample of interest is mixed with a reference DNA sample, denatured, and then re-annealed. If an SNP is present, this process creates heteroduplex DNA strands containing a base pair mismatch at the SNP location. Incubation with a mismatch-targeting rhodium complex like [Rh(bpy)₂(chrysi)]³⁺ followed by photoactivation results in selective cleavage at these mismatched sites. The resulting DNA fragments can be analyzed by capillary electrophoresis to identify the presence and location of the SNP with single-base resolution. This methodology is highly sensitive, capable of detecting SNPs with allele frequencies as low as 5%.
A similar strategy is applied to develop assays for MMR deficiency, a hallmark of certain cancers. Cells with a faulty MMR system accumulate a higher number of mutations and, consequently, more base mismatches throughout their genome. When genomic DNA is extracted from both MMR-deficient and MMR-proficient cell lines and treated with the rhodium complex, a significantly greater degree of photocleavage is observed in the DNA from the MMR-deficient cells. For instance, studies have shown cleavage at approximately 1 in every 3000 base pairs in the MMR-deficient DU145 cell line, whereas no significant cleavage was detected in the MMR-proficient SW620 line. This differential cleavage provides a direct diagnostic marker for MMR deficiency.
Bioconjugation Strategies for Enhanced Targeting and Functionality
Beyond using steric bulk to achieve targeting, researchers have employed bioconjugation to imbue rhodium intercalators like [Rh(Φ)₂(bpy)]³⁺ with new functionalities. By covalently linking the metallointercalator to other molecules such as peptides or even other metal complexes, chimeras with enhanced or novel properties can be created. A derivative, [Rh(Φ)₂(bpy')]³⁺, where bpy' is a bipyridine ligand modified with a carboxylic acid handle, is commonly used for these conjugation reactions.
Metallointercalator-Peptide Chimeras for Directed Cleavage
To create artificial nucleases that can cleave DNA without the need for light activation, rhodium intercalators have been conjugated to metal-binding peptides. In this design, the [Rh(Φ)₂(bpy')]³⁺ component serves as a high-affinity, sequence-neutral anchor that binds to the DNA double helix. Covalently tethered to this anchor is a peptide designed to chelate a second metal ion, such as Zn²⁺ or Cu²⁺.
Once the rhodium intercalator delivers the peptide to the DNA backbone, the peptide can coordinate with a metal ion from the surrounding solution. This newly formed metallopeptide complex is then positioned to catalyze the cleavage of the DNA's sugar-phosphate backbone. Depending on the tethered peptide and the coordinated metal, either hydrolytic or oxidative cleavage can be achieved. This approach has been successfully demonstrated using various peptide designs, including those modeled on the active sites of natural restriction endonucleases.
Mixed-Metal DNA Conjugates for Multimodal Functionality
Another powerful bioconjugation strategy involves tethering rhodium complexes directly to a specific terminus of a synthetic DNA oligonucleotide. This allows for the precise placement of the complex within a larger DNA assembly. Furthermore, this technique enables the creation of sophisticated mixed-metal DNA conjugates, where different metal complexes are attached to the same DNA molecule, bestowing it with multimodal functionality.
A prime example is the synthesis of a DNA duplex featuring an [Rh(Φ)₂(bpy')]³⁺ complex at the 5' terminus and an osmium complex, [Os(phen)(bpy')(Me₂-dppz)]²⁺, at the 3' terminus. Such constructs are invaluable tools for investigating the fundamental mechanisms of DNA-mediated charge transport (CT). In these systems, one metal complex can act as a photo-induced electron donor (like a ruthenium or osmium complex) while the rhodium complex acts as an electron acceptor or quencher. By precisely controlling the distance between the donor and acceptor along the DNA bridge, researchers can study the efficiency and distance dependence of charge migration through the DNA π-stack. These experiments have been pivotal in demonstrating that DNA can mediate efficient charge transport over long molecular distances, a property with implications for molecular electronics and the understanding of oxidative DNA damage and repair.
Conclusion and Future Directions in Rh Phi 2 Bpy 3+ Research
Summary of Key Findings and Contributions
The rhodium(III) complex, bis(9,10-phenanthrenequinone diimine)(2,2'-bipyridine)rhodium(III), denoted as [Rh(phi)2(bpy)]3+, has established itself as a significant tool in the study of nucleic acids and as a potential therapeutic agent. Research has demonstrated that this and similar rhodium polypyridyl complexes serve as potent photooxidants capable of cleaving DNA upon irradiation. pnas.orgnih.gov The intercalating phi ligands allow the complex to bind to the DNA helix, and upon photoactivation, it can initiate strand scission. nih.govpnas.org This process involves the formation of a ligand-based radical that abstracts a hydrogen atom from an adjacent deoxyribose ring, leading to direct DNA strand cleavage. nih.gov
A key contribution of research into [Rh(phi)2(bpy)]3+ and its analogues is the elucidation of their utility in probing DNA structure and recognizing specific features like base pair mismatches. pnas.orgnih.gov While [Rh(bpy)2(phi)]3+ exhibits little site selectivity, subtle modifications to the ligands can create complexes with high specificity for destabilized sites, such as single base mismatches in DNA. pnas.orgnih.gov This has significant implications for diagnostics, including the detection of single nucleotide polymorphisms (SNPs) and identifying mismatch repair (MMR) deficient cells, which are characteristic of some cancers. nih.govcaltech.edu Furthermore, these complexes have been instrumental in studying long-range DNA-mediated charge transport, a fundamental biological process. pnas.orgnih.gov Studies have shown that photoexcited [Rh(phi)2(bpy')]3+ can oxidize DNA bases from a distance, providing insights into how charge migrates through the DNA base stack. nih.govoup.com
Unresolved Challenges and Open Questions
Despite the advancements, several challenges and questions remain in the field of [Rh(phi)2(bpy)]3+ research. A primary challenge is fully understanding the complex interplay between the ligand structure, DNA binding affinity, and photocleavage efficiency. acs.org While it's known that bulky ligands can target destabilized DNA sites, the precise structural and energetic factors that govern this specificity are not entirely mapped out. nih.govcaltech.edu The exact conformational changes in both the DNA and the metal complex upon binding, especially at mismatch sites, require more high-resolution structural data. nih.gov
Another open question revolves around the in-vivo behavior and stability of these complexes. While cellular uptake has been demonstrated, the mechanisms of transport across cell and nuclear membranes, potential off-target interactions, and metabolic fate are not fully understood. pnas.orgacs.org The efficiency of DNA-mediated charge transport in the complex cellular environment, with its crowded and dynamic nature, presents another area of uncertainty. nih.gov It is unclear how factors like DNA condensation and interaction with various proteins affect charge transport processes mediated by these rhodium complexes. Furthermore, while the potential for targeting cancer cells has been shown, overcoming issues like limited bioavailability and achieving sufficient selectivity to minimize damage to healthy cells remain significant hurdles for therapeutic applications. nih.govuta.edu
Prospective Research Avenues for Enhanced Functionality and Broader Applications
Future research on [Rh(phi)2(bpy)]3+ and related compounds is poised to move in several exciting directions. A major focus will be on the rational design of new complexes with enhanced functionality. This includes synthesizing derivatives with modified ancillary ligands to fine-tune DNA binding specificity, improve cellular uptake, and shift the photoactivation wavelength to the near-infrared region for deeper tissue penetration in photodynamic therapy (PDT). nih.govrsc.org For instance, altering the electronic properties of the ligands can enhance the complex's reactivity and potential bioactivity. rsc.org
Expanding the applications beyond DNA recognition is another promising avenue. The photocatalytic properties of these rhodium complexes could be harnessed for other chemical transformations, such as light-driven hydrogen evolution. mdpi.com There is also potential in developing these complexes as probes for RNA structure and function, an area less explored than DNA. caltech.edu
Furthermore, integrating these rhodium complexes into multifunctional platforms is a key future direction. This could involve conjugating them to tumor-targeting moieties, such as antibodies or peptides, to improve their specificity for cancer cells. Combining them with other therapeutic agents or imaging modalities could lead to theranostic agents that simultaneously diagnose and treat diseases. Continued interdisciplinary research, combining synthetic chemistry, biophysical studies, and cell biology, will be crucial to unlock the full potential of these versatile rhodium complexes. researchgate.net
Q & A
Q. What are the optimal synthetic routes for Rh(Phi)₂(bpy)₃³⁺, and how do reaction conditions influence yield and purity?
The synthesis of Rh(Phi)₂(bpy)₃³⁺ typically involves ligand substitution reactions starting from precursor complexes like [Rh(bpy)₂Cl₂]⁺. Key factors include:
- Temperature control : Higher temperatures (70–90°C) improve ligand exchange kinetics but may degrade sensitive ligands like Phi (phenanthrenequinone diimine derivatives).
- Solvent selection : Acetonitrile or methanol is preferred for stabilizing the Rh³⁺ center while ensuring ligand solubility .
- Purification : Column chromatography with cation-exchange resins (e.g., SP-Sephadex) effectively isolates the target complex from byproducts. Yield optimization requires balancing stoichiometric excess of Phi ligands (1.5–2.0 equiv.) with reaction time (12–24 hrs) .
Q. How can UV-Vis and emission spectroscopy distinguish the electronic transitions in Rh(Phi)₂(bpy)₃³⁺?
The UV-Vis spectrum of Rh(Phi)₂(bpy)₃³⁺ shows two dominant bands:
- π→π transitions* (250–300 nm): Attributed to aromatic ligands (bpy and Phi).
- d-d transitions (350–450 nm): Arising from Rh³⁺ metal-centered states, sensitive to ligand field geometry . Emission spectra at 77 K reveal dual excited states: a ligand-centered (LC) state (short lifetime, ~50 ns) and a metal-to-ligand charge-transfer (MLCT) state (longer lifetime, ~1 μs). Time-resolved spectroscopy is critical to resolve overlapping signals .
Advanced Research Questions
Q. How do conflicting emission intensity data for Rh(Phi)₂(bpy)₃³⁺ in different solvents arise, and how can they be reconciled?
Discrepancies in emission intensity often stem from solvent-dependent non-radiative decay pathways:
- Polar solvents (e.g., water): Enhance MLCT state quenching via hydrogen bonding, reducing emission intensity.
- Non-polar solvents (e.g., dichloromethane): Stabilize the LC state, amplifying emission . To resolve contradictions, use solvatochromic studies with Kamlet-Taft parameters to quantify solvent effects. Cross-validate with lifetime measurements to decouple radiative vs. non-radiative decay contributions .
Q. What experimental strategies validate the DNA mismatch-binding mechanism of Rh(Phi)₂(bpy)₃³⁺, and how does this compare to related complexes?
Rh(Phi)₂(bpy)₃³⁺ binds to DNA mismatches (e.g., G-T or A-C pairs) via shape-selective insertion , facilitated by the Phi ligand’s planar aromatic system. Key methods include:
- Circular dichroism (CD) : Detects conformational changes in DNA upon complex binding.
- Electrochemical assays : Monitor redox activity of Rh³⁺, which is quenched in matched DNA due to tighter binding . Comparative studies with Δ-Rh(bpy)₂(chrysi)³⁺ show that Phi’s extended π-system enhances binding affinity by 2–3-fold, but reduces selectivity for specific mismatches. Use gel electrophoresis with mismatch-containing oligonucleotides to quantify specificity .
Q. How can researchers address inconsistencies in reported ligand-field splitting energies (Δ₀) for Rh(Phi)₂(bpy)₃³⁺ derived from spectroscopic vs. computational models?
Discrepancies arise from:
- Spectroscopic Δ₀ : Calculated via d-d transition energies, which assume idealized octahedral symmetry.
- Computational Δ₀ : DFT models often underestimate Jahn-Teller distortions in Rh³⁺ complexes . Mitigate this by combining resonance Raman spectroscopy (to probe metal-ligand vibrations) with multireference CASSCF calculations (to account for electron correlation effects). Calibrate models using benchmark complexes like [Rh(bpy)₃]³⁺ .
Methodological Guidance
Q. What statistical criteria ensure robust reporting of photophysical data (e.g., quantum yields, lifetimes) for Rh(Phi)₂(bpy)₃³⁺?
Follow these standards:
- Precision : Report lifetimes to ±5% (e.g., 1.0 ± 0.05 μs) using triplicate measurements.
- Instrument calibration : Use reference compounds (e.g., [Ru(bpy)₃]²⁺) to validate emission setups.
- Error propagation : Include uncertainties from solvent purity, temperature fluctuations, and detector sensitivity .
Q. How should researchers design controlled experiments to isolate the therapeutic potential of Rh(Phi)₂(bpy)₃³⁺ in DNA repair studies from nonspecific cytotoxicity?
Implement:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
